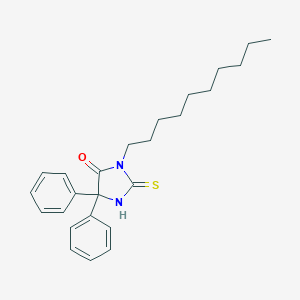

3-Decyl-5,5'-Diphenyl-2-thioxo-4-imidazolidinon

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

CAY10570 has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in studies involving FAAH inhibitors and cannabinoid signaling pathways.

Biology: CAY10570 is employed in research on the endocannabinoid system and its role in physiological processes.

Medicine: The compound is investigated for its potential therapeutic applications in conditions such as pain, inflammation, and neurodegenerative diseases.

Industry: CAY10570 is used in the development of new pharmaceuticals and as a tool compound in drug discovery.

Wirkmechanismus

Target of Action

The primary target of 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone, also known as compound 45, is Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .

Mode of Action

3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone acts as a reversible competitive inhibitor of FAAH . It binds to the active site of FAAH, preventing the enzyme from hydrolyzing its substrates . Interestingly, despite its activity against FAAH, it shows a lack of affinity for cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

By inhibiting FAAH, 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone affects the endocannabinoid system , which plays a crucial role in various physiological processes, including pain sensation, mood, and memory . The inhibition of FAAH leads to an increase in the levels of anandamide, enhancing the signaling in the endocannabinoid system .

Result of Action

The inhibition of FAAH by 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone results in increased levels of anandamide, leading to enhanced endocannabinoid signaling . This can have various effects at the molecular and cellular level, potentially influencing pain sensation, mood, and memory .

Biochemische Analyse

Biochemical Properties

3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone interacts with FAAH, an enzyme that plays a crucial role in the endocannabinoid system . The compound acts as a competitive inhibitor of FAAH activity without being hydrolyzed by the enzyme .

Molecular Mechanism

3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone exerts its effects at the molecular level primarily through its inhibition of FAAH. It acts as a competitive inhibitor of FAAH activity, meaning it competes with the natural substrates of FAAH for binding to the enzyme .

Metabolic Pathways

3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone is involved in the endocannabinoid system through its inhibition of FAAH

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CAY10570 beinhaltet die Reaktion von 3-Decyl-2-thioxo-4-imidazolidinon mit Diphenylmethanon unter spezifischen Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Reaktion zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von CAY10570 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von großen Mengen an Ausgangsmaterialien und Lösungsmitteln, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

CAY10570 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter geeigneten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie DMF oder DMSO bei erhöhten Temperaturen durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden. Diese Reaktionen werden normalerweise in wässrigen oder organischen Lösungsmitteln unter kontrollierten Bedingungen durchgeführt.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Derivate von CAY10570 ergeben, während Oxidations- und Reduktionsreaktionen zur Bildung von oxidierten oder reduzierten Analoga führen können .

Wissenschaftliche Forschungsanwendungen

CAY10570 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die FAAH-Inhibitoren und Cannabinoid-Signalwege betreffen.

Biologie: CAY10570 wird in der Forschung zum Endocannabinoid-System und seiner Rolle in physiologischen Prozessen eingesetzt.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei Erkrankungen wie Schmerzen, Entzündungen und neurodegenerativen Erkrankungen untersucht.

Wirkmechanismus

CAY10570 übt seine Wirkungen aus, indem es die Aktivität von FAAH hemmt, einem Enzym, das Fettsäureamide wie Anandamid hydrolysiert und inaktiviert. Durch die Hemmung von FAAH erhöht CAY10570 die Spiegel dieser bioaktiven Lipide, die dann Cannabinoid-Rezeptoren aktivieren und verschiedene physiologische Prozesse modulieren können. Die Verbindung wirkt als reversibler kompetitiver Inhibitor, der an die aktive Stelle von FAAH bindet, ohne vom Enzym hydrolysiert zu werden .

Analyse Chemischer Reaktionen

Types of Reactions

CAY10570 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually performed in aqueous or organic solvents under controlled conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of CAY10570, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

URB597: Ein weiterer FAAH-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher inhibitorischer Aktivität.

PF-04457845: Ein potenter und selektiver FAAH-Inhibitor mit einem unterschiedlichen Wirkmechanismus.

Einzigartigkeit von CAY10570

CAY10570 ist einzigartig in seiner spezifischen Hemmung von FAAH, ohne andere Enzyme im Endocannabinoid-System zu beeinflussen. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf die Rolle von FAAH und seinen Substraten in verschiedenen physiologischen und pathologischen Prozessen konzentriert .

Eigenschaften

IUPAC Name |

3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2OS/c1-2-3-4-5-6-7-8-15-20-27-23(28)25(26-24(27)29,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGQTBAFQLDLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C(=O)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467676 | |

| Record name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875014-22-5 | |

| Record name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

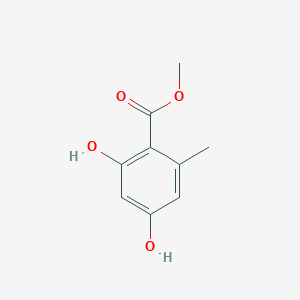

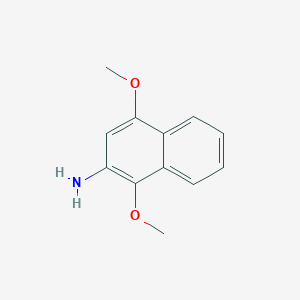

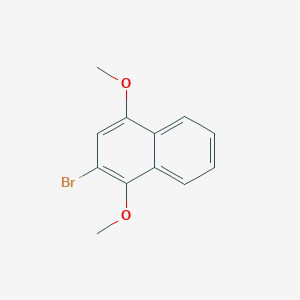

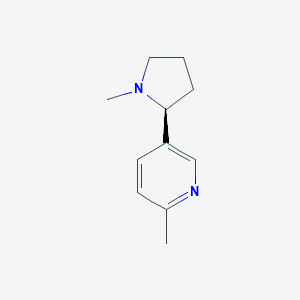

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

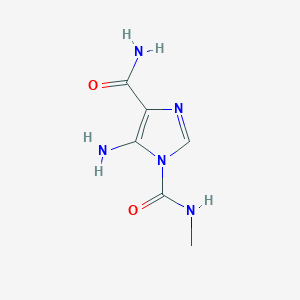

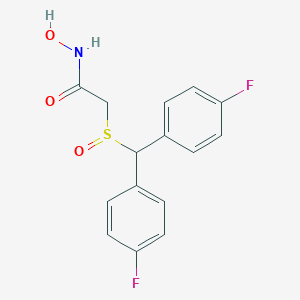

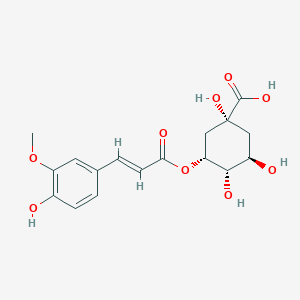

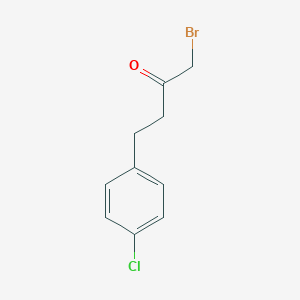

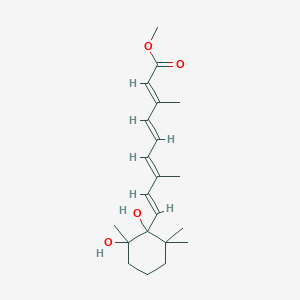

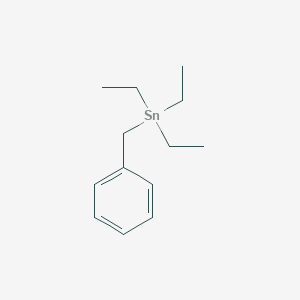

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.